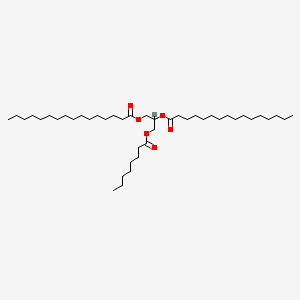

1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

Beschreibung

Eigenschaften

IUPAC Name |

(2-hexadecanoyloxy-3-octanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H82O6/c1-4-7-10-13-15-17-19-21-23-25-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-12-9-6-3)49-43(46)37-34-31-28-26-24-22-20-18-16-14-11-8-5-2/h40H,4-39H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWJYKONNDGWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H82O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of the synthetic triacylglycerol, 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol. The information is compiled from various scientific resources and is intended for use by professionals in research, and drug development. This document summarizes key quantitative data, outlines relevant experimental protocols for characterization, and provides a logical workflow for the analysis of such compounds.

Core Physical and Chemical Properties

This compound is a mixed-acid triacylglycerol containing two palmitic acid moieties at the sn-1 and sn-2 positions and one octanoic acid moiety at the sn-3 position of the glycerol backbone. As a synthetic lipid, its precise physical properties are crucial for its application in various scientific and pharmaceutical contexts.

General Properties

A summary of the fundamental physical and chemical identifiers for this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1,2-Palmitin-3-caprylin | [1] |

| CAS Number | 145134-89-0 | N/A |

| Molecular Formula | C₄₃H₈₂O₆ | N/A |

| Molecular Weight | 695.1 g/mol | N/A |

| Physical State | Solid | N/A |

Thermal Properties

Table 2: Melting Points of Structurally Related Triacylglycerols

| Compound | Melting Point (°C) |

| Tripalmitin (16:0/16:0/16:0) | 65-66 |

| Tristearin (18:0/18:0/18:0) | 72-73 |

| 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol | Not specified, solid at room temp.[1] |

Solubility

Triacylglycerols are characteristically nonpolar and hydrophobic. Consequently, this compound is expected to be insoluble in water but soluble in a range of organic solvents. Specific quantitative solubility data is not available, but general solubility characteristics are summarized in Table 3.

Table 3: General Solubility of Triacylglycerols

| Solvent | Solubility |

| Water | Insoluble |

| Chloroform | Soluble |

| Methanol | Slightly Soluble to Soluble (often used in mixtures with chloroform) |

| Hexane | Soluble |

| Diethyl Ether | Soluble |

| Ethanol | Sparingly Soluble to Soluble |

| Dimethylformamide (DMF) | Soluble[1] |

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies that are standard for the characterization of synthetic triacylglycerols like this compound.

Determination of Melting Point

The melting point of a triacylglycerol can be determined using several methods, with the capillary method and Differential Scanning Calorimetry (DSC) being the most common.

2.1.1. Capillary Melting Point Method

This method relies on the visual observation of the phase transition from solid to liquid.

-

Apparatus : Melting point apparatus, capillary tubes, thermometer.

-

Procedure :

-

A small, dried sample of the triacylglycerol is packed into a capillary tube.

-

The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.

-

The temperature is raised at a slow, controlled rate.

-

The temperature range from the point at which the substance first begins to melt to the point at which it is completely liquid is recorded as the melting point range. For fats, this is often referred to as the slip point and clear point.

-

2.1.2. Differential Scanning Calorimetry (DSC)

DSC provides a more detailed thermal profile, including the onset of melting, peak melting temperature, and enthalpy of fusion.

-

Apparatus : Differential Scanning Calorimeter.

-

Procedure :

-

A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

The resulting thermogram is analyzed to determine the melting point and other thermal transitions.

-

Structural and Purity Analysis

The identity and purity of a synthetic triacylglycerol are typically confirmed using chromatographic and spectrometric techniques.

2.2.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for separating and quantifying different triacylglycerol species.

-

Apparatus : HPLC system with a reversed-phase column (e.g., C18) and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

-

Procedure :

-

The sample is dissolved in an appropriate organic solvent (e.g., chloroform/methanol).

-

A gradient elution is typically employed, using a mixture of polar and nonpolar solvents (e.g., acetonitrile and isopropanol).

-

The separation is based on the partition of the triacylglycerol molecules between the mobile phase and the stationary phase, which is influenced by both the chain length and the degree of unsaturation of the fatty acid components.

-

The retention time and peak area are used for identification and quantification, respectively, often by comparison to known standards.

-

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

To confirm the fatty acid composition of the triacylglycerol, it is first transesterified to form fatty acid methyl esters (FAMEs), which are then analyzed by GC-MS.

-

Apparatus : Gas chromatograph coupled to a mass spectrometer.

-

Procedure :

-

Transesterification : The triacylglycerol is reacted with a reagent such as methanolic HCl or BF₃ in methanol to convert the fatty acids into their corresponding methyl esters.

-

Extraction : The FAMEs are extracted into an organic solvent (e.g., hexane).

-

GC-MS Analysis : The extracted FAMEs are injected into the GC, where they are separated based on their volatility and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

Identification : The mass spectrum of each FAME is compared to a library of known spectra for identification. The relative amounts of each fatty acid can be determined from the peak areas in the chromatogram.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of a synthetic triacylglycerol such as this compound.

Caption: Workflow for the synthesis and characterization of a triacylglycerol.

This comprehensive guide provides the available physical property data for this compound and outlines the standard experimental procedures for its full characterization. For researchers and drug development professionals, a thorough understanding of these properties is essential for the successful application of this and similar synthetic lipids.

References

An In-depth Technical Guide to the Synthesis of Asymmetric Triacylglycerols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for asymmetric triacylglycerols (TAGs), lipids of significant interest in the food, pharmaceutical, and materials science sectors. Asymmetric TAGs, which contain different fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, offer unique physicochemical and biological properties. This document details the prevalent chemoenzymatic and enzymatic strategies, providing in-depth experimental protocols, quantitative data for comparative analysis, and visual diagrams of the synthetic workflows.

Introduction to Asymmetric Triacylglycerols

Triacylglycerols are the primary constituents of fats and oils. While symmetric TAGs contain the same fatty acid at the sn-1 and sn-3 positions, asymmetric TAGs possess a more complex and varied structure, leading to distinct melting behaviors, crystallization patterns, and metabolic fates. The controlled synthesis of these molecules is crucial for developing structured lipids with tailored functionalities, such as enhanced nutritional profiles, improved drug delivery capabilities, and specific physical properties for food formulations.

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical transformations to construct complex molecules like asymmetric TAGs. A common and effective strategy involves the enzymatic preparation of mono- or diacylglycerol intermediates, followed by chemical acylation.

Synthesis of Monoacylglycerol (MAG) and Diacylglycerol (DAG) Intermediates

The synthesis of asymmetric TAGs often commences with the preparation of specific MAG or DAG regioisomers.

Enzymatic Ethanolysis for 2-Monoacylglycerols (2-MAGs):

A widely used method for producing 2-MAGs is the ethanolysis of TAGs using an sn-1,3-regioselective lipase. This enzyme specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions, leaving the fatty acid at the sn-2 position intact.

Synthesis of 1-Monoacylglycerols (1-MAGs) using Protecting Groups:

The synthesis of 1-MAGs requires a protection strategy to block the sn-2 and sn-3 hydroxyl groups of glycerol. Solketal (isopropylidene glycerol) is a common protecting group. The synthesis involves the esterification of the free hydroxyl group of solketal, followed by deprotection under acidic conditions.

Chemical Acylation: The Steglich Esterification

Once the desired MAG or DAG intermediate is obtained, the remaining free hydroxyl groups can be acylated using chemical methods. The Steglich esterification is a mild and efficient method for forming ester bonds between a carboxylic acid and an alcohol using a carbodiimide coupling agent and a nucleophilic catalyst.[1][2]

Experimental Protocol: Steglich Esterification of a Monoacylglycerol

-

Reagents:

-

Procedure:

-

Dissolve the fatty acid and DCC in ice-cold DCM. Stir the solution for 5 minutes.[3]

-

Add the MAG and DMAP to the reaction mixture.[3]

-

Allow the reaction to stir at room temperature for 16 hours.[3]

-

Quench the reaction by adding water and stir for 30 minutes to hydrolyze any remaining O-acylisourea intermediates.[3]

-

The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration.

-

The filtrate is then washed with dilute acid (e.g., 1 M HCl) and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or preparative HPLC to yield the asymmetric triacylglycerol.

-

Enzymatic Synthesis Pathways

Enzymatic methods for synthesizing asymmetric TAGs are prized for their high specificity and mild reaction conditions, which minimize side reactions like acyl migration. These methods primarily involve lipase-catalyzed acidolysis or interesterification.

Lipase-Catalyzed Acidolysis

Acidolysis involves the exchange of fatty acids between a TAG and a free fatty acid, catalyzed by a lipase. By using an sn-1,3-specific lipase, the fatty acids at the outer positions of a TAG can be selectively replaced.

Experimental Protocol: sn-1,3-Specific Lipase-Catalyzed Acidolysis

-

Materials:

-

Triacylglycerol (e.g., tripalmitin)

-

Free fatty acid (e.g., oleic acid)

-

Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

-

Solvent (optional, e.g., hexane)

-

-

Procedure:

-

Combine the triacylglycerol and the free fatty acid in a desired molar ratio (e.g., 1:2) in a reaction vessel.

-

If using a solvent, add it to the mixture. Solvent-free systems are also common.[4]

-

Add the immobilized lipase to the reaction mixture (e.g., 5-10% by weight of substrates).[4]

-

Incubate the reaction at a specific temperature (e.g., 40-60°C) with constant agitation for a set period (e.g., 4-48 hours).[4]

-

Monitor the reaction progress by taking samples periodically and analyzing the composition using techniques like GC or HPLC.

-

Upon completion, remove the immobilized lipase by filtration.

-

The product mixture, containing the desired structured TAG, unreacted substrates, and byproducts, is then purified.

-

Lipase-Catalyzed Interesterification

Interesterification involves the exchange of fatty acids between two different TAGs or between a TAG and a fatty acid ester. This can be used to introduce new fatty acids into the glycerol backbone.

Purification and Analysis

The purification and analysis of synthesized asymmetric TAGs are critical steps to ensure the final product's purity and to confirm its structure.

-

Preparative High-Performance Liquid Chromatography (HPLC): A powerful technique for isolating and purifying the target asymmetric TAG from the reaction mixture.[3][5]

-

Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique is particularly useful for separating TAGs based on their degree of unsaturation and for resolving regioisomers.[6][7][8][9][10]

-

Chiral High-Performance Liquid Chromatography: Chiral columns can be used to separate enantiomeric pairs of asymmetric TAGs.[11][12][13]

-

Mass Spectrometry (MS): Coupled with HPLC, MS is used to identify and quantify the different TAG species in a mixture.[6][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to confirm the structure of the synthesized TAGs. Asymmetric TAGs will exhibit three distinct carbonyl signals, whereas symmetric TAGs will show only two.[3][5]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis pathways for asymmetric triacylglycerols.

| Synthesis Method | Substrates | Enzyme/Catalyst | Key Conditions | Yield of Asymmetric TAG | Reference |

| Chemoenzymatic | 1-rac-MCG, Linoleic acid | DCC/DMAP | 25°C, 16 h | 52-67% (for CCL) | [3][5] |

| Chemoenzymatic | 1-rac-MLG, Caprylic acid | DCC/DMAP | 25°C, 16 h | 52-67% (for LLC) | [3][5] |

| Enzymatic Acidolysis | Tripalmitin, Oleic acid | Immobilized Rhizomucor miehei lipase | Low water activity | ~80% sn-1 enantiomer | [14] |

| Enzymatic Esterification | 1,3-dicaprylin, Oleic acid vinyl ester | Immobilized Burkholderia cepacia lipase | n-hexane, 60°C | 87 mol% | [15] |

| Enzymatic Esterification | 1,3-dilaurin, Oleic acid vinyl ester | Immobilized Burkholderia cepacia lipase | n-hexane, 60°C | 78 mol% | [15] |

| Synthesis Method | Substrates | Enzyme | Key Conditions | Yield of Symmetric TAG | Reference |

| Chemoenzymatic | 2-sn-MLG, Caprylic acid | DCC/DMAP | 25°C, 16 h | 71-84% (for CLC) | [3][5] |

| Chemoenzymatic | 2-sn-MCG, Linoleic acid | DCC/DMAP | 25°C, 16 h | 71-84% (for LCL) | [3][5] |

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis pathways described in this guide.

References

- 1. synarchive.com [synarchive.com]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. Chemoenzymatic synthesis and identification of medium- and long-chain triacylglycerol congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. holcapek.upce.cz [holcapek.upce.cz]

- 7. Regioisomeric characterization of triacylglycerols using silver-ion HPLC/MS and randomization synthesis of standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Optical resolution of asymmetric triacylglycerols by chiral-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 14. lib3.dss.go.th [lib3.dss.go.th]

- 15. researchgate.net [researchgate.net]

The Solubility of Mixed-Acid Triglycerides in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mixed-acid triglycerides in a range of common organic solvents. Understanding the solubility characteristics of these lipids is crucial for a variety of applications, including drug formulation and delivery, food science, and industrial processing. This document compiles quantitative solubility data, details relevant experimental methodologies, and presents visual representations of key concepts and workflows to aid in research and development.

Introduction to Mixed-Acid Triglycerides and Solubility

Triglycerides, the primary components of fats and oils, are esters derived from a glycerol backbone and three fatty acids. When the fatty acid chains are not all identical, the molecule is termed a mixed-acid triglyceride. These compounds are of significant interest in pharmaceutical sciences as they can serve as lipid-based drug delivery systems, enhancing the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

The solubility of mixed-acid triglycerides is a critical physical property that dictates their utility in various applications. It is governed by the principle of "like dissolves like," where nonpolar triglycerides are more soluble in nonpolar organic solvents.[2] However, the solubility is a nuanced property influenced by several factors, including the chemical nature of the triglyceride and the properties of the solvent.

Factors Influencing the Solubility of Mixed-Acid Triglycerides

The solubility of mixed-acid triglycerides in organic solvents is not a simple, uniform characteristic. It is influenced by a complex interplay of structural and environmental factors.

A logical diagram illustrating these influencing factors is presented below:

Caption: Key factors influencing the solubility of mixed-acid triglycerides.

Fatty Acid Chain Length

Generally, the solubility of triglycerides in organic solvents increases as the chain length of the constituent fatty acids decreases.[3] Shorter fatty acid chains lead to smaller, less nonpolar molecules that can be more easily solvated.

Degree of Saturation

The presence of double bonds in the fatty acid chains (unsaturation) can influence solubility. Saturated triglycerides, with no double bonds, tend to be more soluble in nonpolar organic solvents compared to their unsaturated counterparts.[4] The kinked structure of unsaturated fatty acids can disrupt crystal packing, which may affect solubility differently depending on the solvent.

Isomeric Structure

The arrangement of the fatty acids on the glycerol backbone plays a role. Unsymmetrical mixed-acid triglycerides (where the fatty acids are arranged asymmetrically) are often more soluble than their symmetrical isomers.[3] This is attributed to the less ordered, and thus more easily disrupted, crystal lattice of the unsymmetrical forms.

Solvent Polarity

The polarity of the solvent is a primary determinant of triglyceride solubility. Nonpolar solvents like hexane and petroleum ether are generally good solvents for triglycerides.[2][5] Weakly and moderately polar solvents can also dissolve triglycerides, while strongly polar solvents like water are poor solvents.[6] Ethanol, being a polar solvent, shows limited solubility for triglycerides, especially at lower temperatures.[7][8]

Temperature

The solubility of triglycerides in organic solvents is highly dependent on temperature. In most cases, solubility increases with increasing temperature.[2][6] This is a critical factor to consider in experimental design and industrial processes.

Quantitative Solubility Data of Mixed-Acid Triglycerides

The following tables summarize available quantitative data on the solubility of various mixed-acid triglycerides in common organic solvents. It is important to note that solubility data for specific mixed-acid triglycerides can be limited in the literature.

Table 1: Solubility of Symmetrical and Unsymmetrical Mixed Triglycerides in Absolute Ethanol [3]

| Triglyceride | Isomer | Temperature (°C) | Solubility ( g/100g Ethanol) |

| α-Capro-α,α'-distearin | Unsymmetrical | 25 | > 0.05 |

| β-Capro-α,α'-distearin | Symmetrical | 25 | < 0.05 |

| α-Myristo-α',β-distearin | Unsymmetrical | 25 | ~ 0.1 |

| β-Myristo-α,α'-distearin | Symmetrical | 25 | < 0.1 |

| α-Palmito-α',β-dimyristin | Unsymmetrical | 25 | ~ 0.2 |

| β-Palmito-α,α'-dimyristin | Symmetrical | 25 | < 0.2 |

Table 2: Solubility of a Model Mixed-Acid Triglyceride (1-Palmitoyl-2-oleoyl-3-stearoyl-glycerol - POS) in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| Acetone | 20 | Data not available |

| Hexane | 20 | Data not available |

| Ethanol | 20 | Data not available |

| Ethyl Acetate | 20 | Data not available |

| Chloroform | 20 | Data not available |

Experimental Protocols for Solubility Determination

Accurate determination of triglyceride solubility requires robust experimental methodologies. The following sections detail common protocols used in this field.

A generalized workflow for determining the solubility of a mixed-acid triglyceride is depicted below:

Caption: A general experimental workflow for determining triglyceride solubility.

Isothermal Equilibrium Method

This is a classical and widely used method for determining solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the mixed-acid triglyceride is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a prolonged period to ensure that equilibrium is reached. The time required for equilibration can range from hours to days depending on the triglyceride and solvent.

-

Phase Separation: Once equilibrium is established, the undissolved solid triglyceride is separated from the saturated solution. This is typically achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a membrane filter, all while maintaining the constant temperature.

-

Quantification: A known aliquot of the clear, saturated supernatant is taken, and the solvent is evaporated. The mass of the remaining triglyceride is determined gravimetrically. Alternatively, the concentration of the triglyceride in the supernatant can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The solubility is then expressed as the mass of the triglyceride per mass or volume of the solvent (e.g., g/100g solvent or g/L).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for determining the composition and concentration of triglycerides in a solution.

Methodology:

-

Sample Preparation: A saturated solution is prepared and the solid phase is removed as described in the isothermal equilibrium method. The supernatant is then diluted with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

Chromatographic System:

-

Column: A reversed-phase column (e.g., C18) is commonly used for triglyceride analysis.

-

Mobile Phase: A gradient elution with a mixture of a nonpolar solvent (e.g., acetonitrile) and a more nonpolar solvent (e.g., isopropanol or dichloromethane) is often employed to separate different triglycerides.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is typically used for the detection of triglycerides, which lack a strong UV chromophore.

-

-

Quantification: A calibration curve is generated using standard solutions of the mixed-acid triglyceride of known concentrations. The concentration of the triglyceride in the diluted supernatant is determined by comparing its peak area to the calibration curve. The original solubility is then calculated by taking into account the dilution factor.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the solubility of a compound in a solvent by measuring the heat flow associated with the dissolution of the solid in the liquid as a function of temperature.

Methodology:

-

Sample Preparation: A series of samples with different known compositions of the mixed-acid triglyceride and the solvent are prepared in hermetically sealed DSC pans.

-

Thermal Analysis: The samples are heated at a constant rate in the DSC instrument. The temperature at which the last of the solid triglyceride dissolves is determined by observing the end of the melting endotherm.

-

Phase Diagram Construction: By plotting the dissolution temperature against the composition, a solid-liquid phase diagram can be constructed. The solubility at a given temperature can be read from this diagram.

Enzymatic Determination of Triglycerides

While more commonly used for biological samples, enzymatic methods can be adapted to determine triglyceride concentrations in organic extracts after solvent removal and redissolving in an appropriate aqueous-based medium.

Methodology:

-

Hydrolysis: The triglycerides are first hydrolyzed to glycerol and free fatty acids by a lipase enzyme.[9]

-

Glycerol Quantification: The liberated glycerol is then quantified through a series of coupled enzymatic reactions that ultimately produce a colored or fluorescent product, or consume a reactant that can be measured.[10][11] For example, the glycerol can be phosphorylated by glycerol kinase, and the product can be oxidized, leading to the production of hydrogen peroxide, which is then measured in a peroxidase-catalyzed colorimetric reaction.[9]

-

Calculation: The initial triglyceride concentration is proportional to the amount of glycerol measured.

Conclusion

The solubility of mixed-acid triglycerides in organic solvents is a fundamental property of significant interest in pharmaceutical and other scientific disciplines. This guide has provided an overview of the key factors influencing this solubility, presented available quantitative data, and detailed the primary experimental protocols for its determination. A thorough understanding and application of this knowledge are essential for the successful formulation and development of products containing these important lipid molecules. For precise solubility data for a specific mixed-acid triglyceride, it is recommended to either perform experimental measurements using the protocols outlined herein or consult specialized literature.

References

- 1. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. DSpace [dr.lib.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. homework.study.com [homework.study.com]

- 6. solubility - Are triglycerides soluble in polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. US4045297A - Triglycerides determination method - Google Patents [patents.google.com]

- 11. US4001089A - Method for determination of triglycerides and glycerol - Google Patents [patents.google.com]

Unlocking the Potential of Structured Lipids: A Technical Guide to the Biological Activities of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structured lipids (SLs), specifically triacylglycerols (TAGs) engineered with a precise arrangement of fatty acids on the glycerol backbone, are emerging as a promising class of molecules with diverse biological activities. This technical guide delves into the potential of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol (SL-POP), a structured lipid featuring two long-chain saturated fatty acids (palmitic acid) at the sn-1 and sn-2 positions and a medium-chain fatty acid (octanoic acid) at the sn-3 position. This unique "MLM" (Medium-Long-Medium) configuration is designed to leverage the distinct metabolic pathways of its constituent fatty acids, offering potential benefits in lipid metabolism and inflammatory responses. This document provides a comprehensive overview of the current understanding of SL-POP's biological activities, supported by available data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Physicochemical Properties and Synthesis

This compound is a triacylglycerol composed of two molecules of palmitic acid (a C16:0 saturated fatty acid) and one molecule of octanoic acid (a C8:0 saturated fatty acid) esterified to a glycerol backbone.[1][2][3] The specific placement of the medium-chain fatty acid at the sn-3 position is a key feature of this structured lipid.

Synthesis: The synthesis of structured lipids like SL-POP can be achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical methods.[4] Lipases are commonly employed to catalyze the esterification or transesterification reactions.

A general enzymatic synthesis protocol involves:

-

Substrate Preparation: High-purity glycerol, palmitic acid, and octanoic acid are used as starting materials.

-

Enzyme Selection: A lipase with sn-1,3 specificity is chosen to direct the esterification of octanoic acid to the outer positions of the glycerol backbone, followed by the esterification of palmitic acid.

-

Reaction Conditions: The reaction is typically carried out in a solvent-free system or in an organic solvent under controlled temperature and agitation.

-

Purification: The resulting structured lipid is purified using techniques such as column chromatography to remove unreacted substrates and byproducts.[5]

Potential Biological Activities

The biological activities of SL-POP are hypothesized to stem from the distinct metabolic fates of its constituent fatty acids upon digestion and absorption.

Lipid Metabolism

The presence of octanoic acid at the sn-3 position is expected to influence the overall metabolic profile of this structured lipid. Medium-chain fatty acids (MCFAs) like octanoic acid are known to be more rapidly absorbed and metabolized than long-chain fatty acids (LCFAs).[1] Following digestion by pancreatic lipase, octanoic acid is primarily absorbed via the portal vein and transported to the liver for rapid β-oxidation, serving as a quick energy source.[1] In contrast, the palmitic acid at the sn-1 and sn-2 positions will be absorbed as 2-monoacylglycerol and free fatty acid, respectively, and re-esterified into triglycerides within the enterocytes, to be transported via the lymphatic system as chylomicrons.

This differential metabolism could lead to several potential effects on plasma lipid profiles. While direct studies on SL-POP are limited, research on other structured lipids containing MCFAs suggests potential for a neutral or even beneficial impact on plasma triglyceride and cholesterol levels compared to fats composed solely of LCFAs. However, it is important to note that high-fat diets in general can lead to alterations in plasma lipid profiles in animal models.[6][7]

Table 1: Hypothetical Effects of this compound on Plasma Lipids (Based on General Principles of Structured Lipid Metabolism)

| Parameter | Expected Effect of SL-POP | Rationale |

| Plasma Triglycerides | Potentially lower or comparable to LCFAs | Rapid clearance and oxidation of octanoic acid may reduce postprandial triglyceride levels. |

| Total Cholesterol | Variable | The effect would depend on the overall dietary context and the specific metabolic response to the palmitic acid component. |

| LDL Cholesterol | Variable | Similar to total cholesterol, the impact on LDL is not definitively established without specific studies. |

| HDL Cholesterol | Variable | The influence on HDL levels is currently unknown. |

Inflammatory Response

The fatty acid composition of SL-POP suggests a potential for modulating inflammatory pathways. Palmitic acid, a major component of this structured lipid, has been shown to induce pro-inflammatory responses in macrophages through the activation of signaling pathways like NF-κB and the production of cytokines such as TNF-α and IL-6.[8] Conversely, some structured lipids have demonstrated immunomodulatory effects. For instance, a similar structured lipid, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to reduce the production of pro-inflammatory cytokines like IL-4 and IL-6.[9]

The octanoic acid component could also play a role. While less studied for its direct immunomodulatory effects in this context, its rapid metabolism might indirectly influence inflammatory processes by altering the availability of substrates for pro-inflammatory lipid mediator synthesis.

Table 2: Potential Effects of this compound on Inflammatory Markers (Hypothesized)

| Inflammatory Marker | Potential Effect of SL-POP | Rationale |

| TNF-α | Potentially pro-inflammatory | Palmitic acid component may stimulate TNF-α production via NF-κB activation. |

| IL-6 | Potentially pro-inflammatory | Palmitic acid may induce IL-6 secretion. |

| NF-κB Activation | Potential for activation | Palmitic acid is a known activator of the NF-κB signaling pathway. |

Experimental Protocols

To facilitate further research into the biological activities of this compound, the following are detailed methodologies for key experiments.

In Vivo Rodent Study Protocol for Lipid Profile Analysis

This protocol outlines a typical study to assess the effect of dietary SL-POP on plasma lipid levels in rats.

-

Animals: Male Wistar rats (8-10 weeks old) are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diets: A control group receives a standard chow diet. A high-fat control group receives a diet enriched with a common fat source (e.g., lard). The experimental group receives a diet where a portion of the fat is replaced with SL-POP. Diets are formulated to be isocaloric.

-

Administration: The diets are provided ad libitum for a period of 4-8 weeks.

-

Blood Collection: Blood samples are collected from the tail vein at baseline and at regular intervals throughout the study. At the end of the study, animals are fasted overnight, and a final blood sample is collected via cardiac puncture under anesthesia.

-

Lipid Analysis: Plasma is separated by centrifugation. Total cholesterol, triglycerides, HDL cholesterol, and LDL cholesterol are measured using commercially available enzymatic kits.

-

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different diet groups.

In Vitro Macrophage Inflammation Assay Protocol

This protocol describes a method to evaluate the direct effect of SL-POP on macrophage inflammatory responses.

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Lipid Preparation: SL-POP is dissolved in a suitable solvent (e.g., ethanol) and then complexed with fatty acid-free bovine serum albumin (BSA) in serum-free media to create a stock solution.

-

Cell Treatment: Macrophages are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of the SL-POP-BSA complex or BSA alone (vehicle control) for a specified period (e.g., 24 hours). A positive control group is treated with a known inflammatory stimulus like lipopolysaccharide (LPS).

-

Cytokine Analysis: After the treatment period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Signaling Pathway Analysis: Cell lysates can be prepared to analyze the activation of key inflammatory signaling pathways. For example, the phosphorylation of proteins in the NF-κB and MAPK pathways can be assessed by Western blotting.

-

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the effects of SL-POP treatment to the control groups.

Signaling Pathways

The potential biological activities of this compound are likely mediated through the modulation of specific signaling pathways.

Potential Pro-inflammatory Signaling

The palmitic acid component of SL-POP may activate pro-inflammatory signaling cascades in immune cells like macrophages. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Potential activation of the NF-κB pathway by the palmitic acid component of SL-POP.

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of SL-POP on plasma lipids in a rodent model.

Caption: Workflow for an in vivo study of SL-POP's effect on plasma lipids.

Conclusion and Future Directions

This compound represents a structured lipid with a unique design that may offer specific biological advantages. Based on the metabolic properties of its constituent fatty acids, it has the potential to influence lipid metabolism and inflammatory responses. However, there is a clear need for direct experimental evidence to substantiate these hypotheses. Future research should focus on in vivo studies to determine its effects on plasma lipid profiles and markers of inflammation in relevant animal models. In vitro studies using immune cells will be crucial to elucidate the specific signaling pathways modulated by this structured lipid. Such research will be instrumental in unlocking the full therapeutic and nutraceutical potential of this compound and other precisely designed structured lipids.

References

- 1. Structured Lipids: An Overview and Comments on Performance Enhancement Potential - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Angiogenesis - CAT N°: 26839 [bertin-bioreagent.com]

- 4. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rat plasma triglycerides and hepatic fatty acid synthetase mRNA, but not apolipoprotein B and A-IV mRNA, respond to dietary fat content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma and Liver Lipid Profiles in Rats Exposed to Chronic Hypobaric Hypoxia: Changes in Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Introduction to the metabolism of structured triacylglycerols in vitro.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structured triacylglycerols (sTAGs) are novel lipid molecules that have been enzymatically or chemically modified to contain specific fatty acids at particular positions on the glycerol backbone. This precise positioning allows for the modulation of their physicochemical properties and, more importantly, their metabolic fate. Understanding the in vitro metabolism of sTAGs is crucial for predicting their in vivo behavior, nutritional benefits, and potential as drug delivery vehicles. This technical guide provides an in-depth overview of the core aspects of in vitro sTAG metabolism, focusing on experimental protocols, quantitative data analysis, and the underlying biochemical pathways.

In Vitro Digestion of Structured Triacylglycerols

The initial and rate-limiting step in the metabolism of sTAGs is their hydrolysis by lipases in the gastrointestinal tract. This process can be simulated in vitro to assess the bioavailability of the constituent fatty acids.

Key Enzymes in sTAG Digestion

-

Gastric Lipase: Secreted in the stomach, this lipase is crucial for initiating fat digestion. It preferentially hydrolyzes fatty acids at the sn-3 position and is particularly effective on medium-chain fatty acids (MCFAs).[1][2] The activity of human gastric lipase is optimal in an acidic environment and can be inhibited by the accumulation of long-chain fatty acids (LCFAs).[3][4]

-

Pancreatic Lipase: The primary enzyme responsible for triacylglycerol hydrolysis in the small intestine. It specifically hydrolyzes fatty acids at the sn-1 and sn-3 positions, producing two free fatty acids and a 2-monoacylglycerol (2-MAG).[5] The activity of pancreatic lipase is dependent on the presence of colipase and bile salts.[6]

Experimental Protocol: In Vitro Digestion using the pH-Stat Method

This method simulates intestinal digestion by monitoring the release of free fatty acids (FFAs) through the titration of a base to maintain a constant pH.

Materials:

-

pH-stat apparatus (autotitrator, pH electrode, temperature-controlled reaction vessel)

-

Structured triacylglycerol (sTAG) emulsion

-

Simulated intestinal fluid (SIF) containing bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin)

-

Pancreatic lipase solution (e.g., porcine pancreatin)

-

Colipase solution

-

Calcium chloride (CaCl₂) solution

-

Sodium hydroxide (NaOH) solution (standardized)

-

Nitrogen gas

Procedure:

-

Prepare the sTAG Emulsion: Disperse the sTAG in the SIF to create a stable emulsion. The droplet size of the emulsion can influence the rate of hydrolysis and should be characterized.

-

Set up the Reaction Vessel: Add the sTAG emulsion to the temperature-controlled reaction vessel and equilibrate to 37°C under a nitrogen atmosphere to prevent lipid oxidation.

-

Initiate the Reaction: Add the pancreatic lipase and colipase solutions to the reaction vessel to start the hydrolysis.

-

Monitor and Titrate: Maintain the pH of the reaction mixture at a constant physiological level (e.g., pH 7.0) by the automated addition of the NaOH solution.

-

Record Data: Record the volume of NaOH added over time. This is directly proportional to the amount of FFAs released.

-

Calculate Hydrolysis Rate: The rate of hydrolysis can be calculated from the slope of the initial linear phase of the titration curve. The total FFA released can be determined at the end of the experiment.

Data Presentation: Hydrolysis of Triacylglycerols

The rate of hydrolysis is dependent on the structure of the triacylglycerol and the specific lipase used.

| Triacylglycerol | Lipase | Hydrolysis Rate/Activity | Reference |

| Tributyrin | Human Gastric Lipase | 1160 U/mg | [4] |

| Soybean Emulsion | Human Gastric Lipase | 620 U/mg | [4] |

| Fish Oil | Pancreatic Lipase | Higher than structured oils at 40 min (P < 0.001) | [5] |

| MLM Structured Oil | Pancreatic Lipase | No significant difference compared to LML | [5][7] |

| LML Structured Oil | Pancreatic Lipase | No significant difference compared to MLM | [5][7] |

Note: MLM (Medium-Long-Medium) and LML (Long-Medium-Long) refer to the position of medium-chain and long-chain fatty acids on the glycerol backbone. The rate of hydrolysis of MLM-type sTAGs (with MCFAs at sn-1,3) is reported to be higher than that of LML-type sTAGs.[8][9]

Cellular Uptake and Metabolism of sTAG Digestion Products

The products of sTAG digestion, primarily 2-monoacylglycerols and free fatty acids, are taken up by enterocytes, the absorptive cells of the small intestine. The Caco-2 cell line is a widely used in vitro model to study these processes.[1][2]

Experimental Protocol: Fatty Acid Uptake by Caco-2 Cells

This protocol describes the measurement of the uptake of fatty acids derived from sTAGs by differentiated Caco-2 cells.

Materials:

-

Differentiated Caco-2 cell monolayers grown on permeable supports (e.g., Transwell® inserts)

-

Digested sTAG mixture (from the in vitro digestion assay) or specific fatty acid solutions

-

Radiolabeled fatty acids (e.g., [¹⁴C]-oleic acid, [³H]-palmitic acid) for tracing

-

Bovine serum albumin (BSA) to solubilize fatty acids

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Scintillation counter and vials

Procedure:

-

Prepare Caco-2 Monolayers: Culture Caco-2 cells on permeable supports until they form a differentiated and polarized monolayer.

-

Prepare Fatty Acid Solution: Prepare a solution of the fatty acid of interest (with a radiolabeled tracer) complexed to BSA in cell culture medium.

-

Incubate with Cells: Add the fatty acid solution to the apical side of the Caco-2 cell monolayers and incubate for a defined period (e.g., 2-24 hours) at 37°C.

-

Wash Cells: After incubation, remove the fatty acid solution and wash the cell monolayers extensively with cold PBS to remove any unbound fatty acids.

-

Lyse Cells and Measure Radioactivity: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Analyze Intracellular Lipids: The cell lysate can be further processed to extract lipids and analyze the distribution of the radiolabeled fatty acid into different lipid classes (e.g., triacylglycerols, phospholipids) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Data Presentation: Cellular Uptake and Incorporation

The uptake and subsequent metabolic fate of fatty acids can vary depending on their chain length and position on the original sTAG.

| Fatty Acid/sTAG | Cell Line | Key Findings | Reference |

| Structured Triglyceride (Octanoic acid at sn-1,3; [¹⁴C]Linoleic acid at sn-2) | Caco-2 | Absorption was significantly greater than triolein, enhanced by gastric lipase.[1][2] | [1][2] |

| [¹⁴C]Linoleic acid from STG | Caco-2 | Incorporated predominantly into phospholipids and monoglycerides.[1][2] | [1][2] |

| Long-chain fatty acids (Oleic, Palmitic) | Caco-2 | Uptake is saturable with an apparent Km of 0.3 µM. | [10] |

| Short-chain fatty acids (Octanoic) | Caco-2 | Uptake is linear and non-saturable. | [10] |

Signaling Pathways and Molecular Mechanisms

The uptake and subsequent metabolism of fatty acids in enterocytes are regulated by a complex network of transporters and enzymes.

Fatty Acid Uptake

The uptake of long-chain fatty acids across the apical membrane of enterocytes is a protein-mediated process involving several key transporters:

-

CD36 (Fatty Acid Translocase): A major transporter of long-chain fatty acids.[11] Its expression and localization to the plasma membrane can be regulated.[12]

-

Fatty Acid Transport Proteins (FATPs): A family of proteins, with FATP4 being particularly important in the intestine. FATP4 has both transport and acyl-CoA synthetase activity, facilitating the uptake and activation of fatty acids.[13]

-

Fatty Acid Binding Proteins (FABPs): Intracellular proteins that bind fatty acids and facilitate their transport within the cell.

Intracellular Re-esterification

Once inside the enterocyte, fatty acids are rapidly activated to their CoA esters by acyl-CoA synthetases (ACS) . These activated fatty acids are then re-esterified back into triacylglycerols, primarily through the monoacylglycerol pathway . The key enzyme in this final step is diacylglycerol acyltransferase (DGAT) .[14][15]

Mandatory Visualizations

Experimental Workflows

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Uptake and metabolism of structured triglyceride by Caco-2 cells: reversal of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of inhibition of triacylglycerol hydrolysis by human gastric lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic assay of human gastric lipase on short- and long-chain triacylglycerol emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences in the intramolecular structure of structured oils do not affect pancreatic lipase activity in vitro or the absorption by rats of (n-3) fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acids generated by gastric lipase promote human milk triacylglycerol digestion by pancreatic colipase-dependent lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acid uptake by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of fatty acid transport by fatty acid translocase/CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of fatty acid transport protein 4 in metabolic tissues: insights into obesity and fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aocs.org [aocs.org]

Spontaneous Self-Assembly of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spontaneous self-assembly of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol, a triacylglycerol with potential applications in drug delivery and materials science. While specific experimental data on the self-assembly of this particular molecule is limited in publicly available literature, this document extrapolates from the well-established principles of lipid self-assembly and provides a framework for its investigation.

Introduction to this compound and Self-Assembly

This compound is a triacylglycerol composed of a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions and one octanoic acid chain at the sn-3 position.[1][2][3] Palmitic acid is a 16-carbon saturated fatty acid, while octanoic acid is an 8-carbon saturated fatty acid. This molecular structure, featuring a polar glycerol head group and nonpolar fatty acid tails of differing lengths, suggests amphiphilic properties that are conducive to spontaneous self-assembly in aqueous environments.

Spontaneous self-assembly is a process in which molecules organize into ordered structures without external guidance. For amphiphilic molecules like lipids, this process is driven by the hydrophobic effect, where the nonpolar tails seek to minimize contact with water, leading to the formation of various nanostructures such as micelles, vesicles, or lipid nanoparticles. These structures have significant potential as delivery vehicles for therapeutic agents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is critical for understanding its behavior in aqueous solutions and for designing experimental protocols.

| Property | Value | Reference |

| Synonyms | TG(16:0/16:0/8:0), 1,2-Palmitin-3-caprylin | [2][4] |

| Molecular Formula | C43H82O6 | [4] |

| Average Molecular Weight | 695.123 g/mol | [4] |

| Monoisotopic Molecular Weight | 694.61114036 Da | [4] |

| Physical Form | Solid | [5] |

| Solubility | Possibly soluble in water (extremely weak basic) | [4] |

Proposed Mechanism of Spontaneous Self-Assembly

The spontaneous self-assembly of this compound in an aqueous solution is hypothesized to be driven by the hydrophobic interactions of its fatty acid chains. The shorter octanoyl chain may introduce packing imperfections in the lipid assembly, potentially leading to the formation of nanostructured lipid carriers (NLCs) or other complex nanoparticle structures.

Caption: Proposed mechanism of the spontaneous self-assembly of this compound in an aqueous solution.

Characterization of Self-Assembled Nanostructures

The physical and chemical properties of the resulting nanoparticles are crucial for their application. The following table summarizes key parameters that should be quantified, with expected ranges based on similar lipid systems.

| Parameter | Technique | Expected Range/Value |

| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 50 - 200 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | -30 mV to +30 mV (highly dependent on formulation and pH) |

| Critical Micelle Concentration (CMC) | Fluorescence Spectroscopy (e.g., using pyrene) | Micromolar (µM) range |

| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Spherical or quasi-spherical nanoparticles |

| Thermal Behavior | Differential Scanning Calorimetry (DSC) | Dependent on the crystalline state of the lipid core |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of lipid nanoparticles.

Preparation of Nanoparticles by Emulsification-Solvent Evaporation

This is a common method for preparing lipid nanoparticles from triacylglycerols.

Materials:

-

This compound

-

Organic solvent (e.g., chloroform, dichloromethane)

-

Aqueous phase (e.g., deionized water, buffer)

-

Surfactant/emulsifier (e.g., Poloxamer 188, Tween 80)

Procedure:

-

Dissolve a specific amount of this compound in the organic solvent.

-

Prepare the aqueous phase, containing the surfactant at a desired concentration.

-

Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.

-

Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., using a high-shear homogenizer or ultrasonicator) to form a coarse oil-in-water emulsion.

-

Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator).

-

As the solvent is removed, the lipid precipitates, forming nanoparticles dispersed in the aqueous phase.

-

The resulting nanoparticle suspension can be further purified by filtration or dialysis.

Characterization Techniques

Dynamic Light Scattering (DLS) for Particle Size and PDI:

-

Dilute the nanoparticle suspension to an appropriate concentration with the aqueous phase used for preparation.

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, scattering angle).

-

Perform the measurement to obtain the hydrodynamic diameter and polydispersity index.

Transmission Electron Microscopy (TEM) for Morphology:

-

Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

-

Allow the sample to adhere for a few minutes.

-

Remove the excess liquid with filter paper.

-

(Optional) Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast.

-

Allow the grid to dry completely.

-

Image the grid using a transmission electron microscope.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the preparation and characterization of lipid nanoparticles.

Caption: A generalized workflow for the formulation, preparation, and characterization of lipid nanoparticles.

Cellular Uptake and Intracellular Trafficking

For drug delivery applications, understanding the interaction of these nanoparticles with cells is paramount. The primary mechanism of cellular uptake for nanoparticles is typically endocytosis.

Caption: A simplified diagram of the endocytic pathway for cellular uptake of lipid nanoparticles.

Conclusion and Future Directions

This compound presents an interesting candidate for the formation of novel lipid-based nanocarriers. Its unique structure may lead to self-assembled systems with distinct properties compared to more commonly studied lipids. Future research should focus on a comprehensive experimental investigation into its self-assembly behavior, including the determination of its critical micelle concentration, detailed characterization of the resulting nanoparticles across a range of formulation parameters, and evaluation of its potential for encapsulating and delivering therapeutic molecules. Such studies will be invaluable for unlocking the full potential of this molecule in the fields of drug delivery and nanomedicine.

References

- 1. This compound by Cayman Chemical - 26839-5 - Sanbio [sanbio.nl]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Angiogenesis - CAT N°: 26839 [bertin-bioreagent.com]

- 4. Milk Composition Database: Showing metabocard for TG(16:0/16:0/8:0) (BMDB0062141) [mcdb.ca]

- 5. Sapphire North America [sapphire-usa.com]

A Technical Guide to the Thermal Analysis of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol using Differential Scanning Calorimetry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol, a structured triacylglycerol (TAG), using Differential Scanning Calorimetry (DSC). This document outlines detailed experimental protocols, presents representative data in a structured format, and includes a visual representation of the experimental workflow. The information herein is synthesized from established methodologies for the thermal analysis of similar triacylglycerol compounds, providing a robust framework for researchers in the pharmaceutical and food sciences.

Introduction

This compound is a triacylglycerol featuring two long-chain saturated fatty acids (palmitic acid) at the sn-1 and sn-2 positions, and a medium-chain saturated fatty acid (octanoic acid) at the sn-3 position[1]. The arrangement of different fatty acid chains on the glycerol backbone significantly influences the physical properties of the TAG, including its melting and crystallization behavior[2]. Understanding these thermal properties is crucial for applications in drug delivery systems, as well as in the food and cosmetic industries, where the physical state of the lipid component is critical to product performance and stability.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal transitions of materials as a function of temperature[3][4]. It measures the amount of heat required to increase the temperature of a sample compared to a reference. This technique is widely employed to investigate the complex polymorphic behavior of triacylglycerols, which can exist in different crystalline forms (α, β', and β), each with a distinct melting point and stability[5][6][7].

Experimental Protocols

The following section details the methodology for conducting a thermal analysis of this compound using DSC. These protocols are based on common practices for the analysis of triacylglycerols[8][9][10].

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a standard aluminum DSC pan.

-

Hermetic Sealing: Hermetically seal the pan to prevent any loss of sample mass during the analysis. An empty, hermetically sealed aluminum pan should be used as a reference.

2.2. DSC Instrument Parameters

The following are typical instrument settings for the DSC analysis of triacylglycerols.

| Parameter | Value | Rationale |

| Initial Temperature | 80 °C | To ensure the complete melting of the sample and erase any prior thermal history. |

| Hold Time at Initial Temp. | 10 minutes | To achieve thermal equilibrium throughout the sample. |

| Cooling Rate | 5 °C/min | A controlled cooling rate allows for the observation of crystallization events. Different cooling rates can be used to study the effect on polymorphic forms. |

| Final Cooling Temperature | -40 °C | To ensure the sample is fully solidified before the heating scan. |

| Hold Time at Final Temp. | 10 minutes | To allow for the complete crystallization of the sample. |

| Heating Rate | 5 °C/min | A controlled heating rate for observing melting transitions. Slower rates can provide better resolution of thermal events. |

| Final Heating Temperature | 80 °C | To ensure all crystalline forms have melted. |

| Purge Gas | Nitrogen | To provide an inert atmosphere and prevent oxidative degradation of the sample. |

| Purge Gas Flow Rate | 50 mL/min | A standard flow rate to maintain an inert environment. |

2.3. Data Analysis

The resulting DSC thermogram (a plot of heat flow versus temperature) is analyzed to determine key thermal events:

-

Onset Temperature (T_onset): The temperature at which a thermal transition begins.

-

Peak Temperature (T_peak): The temperature at which the rate of the thermal transition is at its maximum.

-

Enthalpy of Fusion/Crystallization (ΔH): The amount of heat absorbed or released during a transition, calculated from the area under the transition peak. This value is indicative of the degree of crystallinity.

Representative Thermal Analysis Data

The following tables summarize hypothetical quantitative data for the thermal analysis of this compound, based on the expected behavior of similar structured TAGs.

Table 1: Crystallization Behavior (Cooling Scan)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Crystallization | 15.2 | 12.5 | -85.4 |

Table 2: Melting Behavior (Heating Scan)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Polymorphic Transition | 20.1 | 22.8 | 15.7 |

| Final Melting | 35.6 | 38.2 | 70.1 |

Note: The presence of a polymorphic transition during heating suggests the initial formation of a less stable crystalline form during cooling, which then reorganizes into a more stable form before final melting.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the DSC experimental procedure.

Caption: Workflow for DSC analysis of this compound.

Conclusion

The thermal analysis of this compound by DSC provides critical insights into its melting and crystallization characteristics. The experimental protocols and representative data presented in this guide offer a foundational understanding for researchers. The polymorphic behavior, as revealed by DSC, is a key determinant of the physical properties and stability of this structured triacylglycerol, which is vital for its application in various scientific and industrial fields. Further studies employing complementary techniques such as X-ray diffraction would provide a more complete picture of the polymorphic landscape of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Triacylglycerol structure and interesterification of palmitic and stearic acid-rich fats: an overview and implications for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of nonisothermal differential scanning calorimetry of 1,3-dipalmitoyl-2-oleoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hitachi-hightech.com [hitachi-hightech.com]

- 5. researchgate.net [researchgate.net]

- 6. Polymorphic crystallization and transformation pathways of 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) during a liquid–solid-liquid journey [diposit.ub.edu]

- 7. Polymorphic behavior of 1,2-dipalmitoyl-3-lauroyl(PP12)- and 3-myristoyl(PP14)-sn-glycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Preparation of Liposomes Incorporating 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for drug delivery, composed of a lipid bilayer that encapsulates an aqueous core. While phospholipids are the primary structural components, other lipids can be incorporated to modulate the physical properties and stability of the vesicles. 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol is a triacylglycerol containing two long saturated fatty acid chains (palmitic acid) and one short-chain fatty acid (octanoic acid)[1][2][3]. The inclusion of such triglycerides can influence membrane fluidity and loading capacity for lipophilic drugs. This document provides a detailed protocol for the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Data Presentation

The following table summarizes typical quantitative data for liposomes prepared with a formulation including a triglyceride. These values are representative and will vary based on the specific lipid composition and preparation parameters.

| Parameter | Value | Method of Analysis |

| Particle Size (Diameter) | 120 - 140 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30 mV to -50 mV (for anionic formulations) | Laser Doppler Velocimetry |

| Encapsulation Efficiency (%) | > 80% (for lipophilic drugs) | High-Performance Liquid Chromatography (HPLC) |

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol is the most common and simplest method for preparing multilamellar vesicles (MLVs), which are then downsized to form large unilamellar vesicles (LUVs) with a uniform size distribution.[4][5]

Materials and Equipment

-

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

This compound

-

Chloroform or a chloroform:methanol mixture

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Round-bottom flask

-

Vacuum pump

-

Water bath or heating block

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes for extrusion

Procedure

-

Lipid Dissolution :

-

Co-dissolve the lipids (e.g., DPPC, cholesterol, and this compound in a desired molar ratio) in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.[4][6] A typical starting point for lipid concentration is 10-20 mg/mL in the organic solvent.[6]

-

Ensure the lipids are fully dissolved to form a clear solution, which indicates a homogeneous mixture.[6][7]

-

-

Thin-Film Formation :

-

Attach the round-bottom flask to a rotary evaporator.

-

Evaporate the organic solvent under reduced pressure. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface.[8][9]

-

To remove any residual solvent, dry the lipid film under a high vacuum for at least 2 hours, or overnight.[6][7]

-

-

Hydration :

-

Hydrate the dried lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4).[8] The volume of the buffer will determine the final lipid concentration.

-

The hydration temperature should be maintained above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc (for DPPC, the Tc is 41°C).[6][10] Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).[6]

-

-

Downsizing by Extrusion :

-

To obtain vesicles with a uniform size distribution, the MLV suspension is downsized by extrusion.[5][11]

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Maintain the temperature of the extruder above the Tc of the lipids.[6]

-

Force the MLV suspension through the membrane multiple times (typically 11-21 passes). This process yields large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.[4][6]

-

-

Purification and Characterization :

-

To remove any unencapsulated material, the liposome suspension can be purified by methods such as gel permeation chromatography or dialysis.[9]

-

Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency using an appropriate analytical method, such as HPLC, after separating the free drug from the liposomes.[12][13]

-

Visualizations

// Node Definitions A [label="1. Lipid Dissolution\n(DPPC, Cholesterol, Triglyceride\nin Chloroform)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Thin-Film Formation\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Hydration\n(Aqueous Buffer, T > Tc)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Formation of MLVs\n(Multilamellar Vesicles)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Extrusion\n(100 nm membrane, T > Tc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Formation of LUVs\n(Large Unilamellar Vesicles)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Characterization\n(Size, PDI, Encapsulation)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }

References

- 1. This compound by Cayman Chemical - 26839-5 - Sanbio [sanbio.nl]

- 2. This compound - Angiogenesis - CAT N°: 26839 [bertin-bioreagent.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 7. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 9. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]

- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Lipase Activity Assays Using 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of triglycerides into diglycerides, monoglycerides, fatty acids, and glycerol. They play crucial roles in various physiological processes, including dietary fat digestion, lipid metabolism, and signal transduction. Consequently, lipases are significant targets for drug development in therapeutic areas such as obesity, dyslipidemia, and inflammation. Accurate and reliable methods for measuring lipase activity are essential for screening potential inhibitors or activators and for elucidating their mechanisms of action.

1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol is a synthetic triglyceride that serves as an effective substrate for various lipases. Its defined chemical structure, with two palmitoyl chains at the sn-1 and sn-2 positions and an octanoyl chain at the sn-3 position, allows for specific and reproducible kinetic studies. The hydrolysis of this substrate by lipases releases fatty acids and glycerol, which can be quantified using various detection methods. These application notes provide detailed protocols for performing lipase activity assays using this compound with both colorimetric and fluorescent detection methods.

Principle of the Assay

The fundamental principle of the lipase activity assay using this compound involves the enzymatic hydrolysis of the triglyceride substrate by a lipase. This reaction yields glycerol and free fatty acids (palmitic acid and octanoic acid). The rate of the reaction, and thus the activity of the lipase, can be determined by quantifying the amount of glycerol or free fatty acids produced over a specific period.

Colorimetric Detection: The glycerol produced can be measured through a series of coupled enzymatic reactions that result in the formation of a colored product. The absorbance of this product is directly proportional to the amount of glycerol released, and therefore to the lipase activity.

Fluorescent Detection: The release of free fatty acids can be detected using a fluorescent probe that specifically binds to free fatty acids, leading to an increase in fluorescence intensity. This method offers high sensitivity and is suitable for high-throughput screening.

Data Presentation

The following tables summarize representative quantitative data for lipase activity. Note that the kinetic parameters for the specific substrate this compound are not widely available in the literature. The data presented below for pancreatic lipase with other triglyceride and diglyceride substrates are for illustrative purposes and to provide a reference for expected values.

Table 1: Representative Kinetic Parameters of Pancreatic Lipase with Triglyceride and Diglyceride Substrates

| Substrate | Km (mM) | Vmax (µmol/min/mg) |

| Triolein | 0.5 - 5 | 100 - 500 |

| Diolein | 0.2 - 2 | 200 - 800 |

| Tributyrin | 1 - 10 | 500 - 1500 |

Data are compiled from various literature sources and are intended for comparative purposes. Actual values will vary depending on the specific assay conditions and enzyme source.

Table 2: Comparison of Detection Methods for Lipase Activity Assays

| Feature | Colorimetric Assay | Fluorescent Assay |

| Principle | Measures glycerol production | Measures free fatty acid release |

| Sensitivity | Moderate | High |

| Throughput | Moderate to High | High |

| Instrumentation | Spectrophotometer (plate reader) | Fluorometer (plate reader) |

| Advantages | Robust, well-established method | High sensitivity, suitable for HTS |

| Disadvantages | Potential for interference from sample components | Probes can be expensive, potential for quenching |

Experimental Protocols